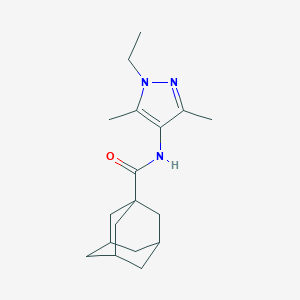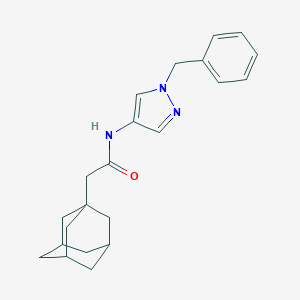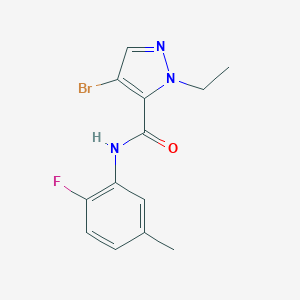
N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, also known as DCPA, is a pyrazole herbicide that has been widely used in agriculture to control weeds. It belongs to the class of pyrazole carboxamide herbicides, which inhibit the growth of plants by disrupting the biosynthesis of carotenoids, a group of pigments that are essential for photosynthesis.
作用機序
Studies: Further studies are needed to elucidate the precise mechanism of action of N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide on plants, including the role of carotenoids in plant growth and development.
3. Ecotoxicity studies: Additional studies are needed to evaluate the ecotoxicity of this compound to non-target organisms, including the effects on soil and water ecosystems.
4. Bioremediation: Research on the use of bioremediation techniques to degrade this compound in soil and water systems could help mitigate its environmental impact.
Conclusion:
This compound is a highly potent herbicide that has been widely used in agriculture to control weeds. Its mechanism of action involves the inhibition of carotenoid biosynthesis, leading to the death of the plant. This compound has several advantages and limitations for use in laboratory experiments, and there are several future directions for research on this herbicide, including the development of alternative herbicides and the evaluation of its ecotoxicity to non-target organisms.
実験室実験の利点と制限
N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has several advantages and limitations for use in laboratory experiments, including:
Advantages:
1. High potency: this compound is a highly potent herbicide, which makes it useful for studying the effects of herbicides on plant growth and development.
2. Specificity: this compound targets a specific enzyme in plants, which allows for the study of the biochemical and physiological effects of inhibiting this enzyme.
3. Availability: this compound is readily available and relatively inexpensive, which makes it accessible for use in laboratory experiments.
Limitations:
1. Toxicity: this compound is toxic to plants and can also be toxic to non-target organisms, which limits its use in certain experiments.
2. Persistence: this compound can persist in soil and water for extended periods, which can complicate the interpretation of experimental results.
3. Environmental concerns: this compound has been associated with environmental concerns, such as groundwater contamination and toxicity to non-target organisms, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, including:
1. Development of alternative herbicides: Given the environmental concerns associated with this compound, there is a need for the development of alternative herbicides that are less toxic and more environmentally friendly.
2.
合成法
The synthesis of N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide involves the reaction of 3,4-dichloroaniline with 1,5-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain this compound in a high yield.
科学的研究の応用
N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in various scientific research applications, including:
1. Weed control in agriculture: this compound has been used to control weeds in various crops, such as soybeans, corn, and cotton.
2. Environmental fate and transport: this compound has been studied for its persistence in soil and water, and its potential to leach into groundwater.
3. Ecotoxicity and risk assessment: this compound has been evaluated for its toxicity to non-target organisms, such as aquatic plants, fish, and invertebrates.
特性
分子式 |
C12H11Cl2N3O |
|---|---|
分子量 |
284.14 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-1,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H11Cl2N3O/c1-7-9(6-15-17(7)2)12(18)16-8-3-4-10(13)11(14)5-8/h3-6H,1-2H3,(H,16,18) |
InChIキー |
AOXNXIXFUUSUHX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
CC1=C(C=NN1C)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B280172.png)
![1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B280176.png)


![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280182.png)
![dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B280183.png)

![7-(Difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B280186.png)
![N-(2-chlorobenzyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280187.png)
![7-(difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280191.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280192.png)
![isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280194.png)
![6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280195.png)
![1-(4-butoxyphenyl)-3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-2,5-pyrrolidinedione](/img/structure/B280196.png)
